molecular formula C17H13ClN2O2 B2557464 N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-62-2

N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2557464
CAS No.: 946361-62-2
M. Wt: 312.75
InChI Key: LWCUUMDLCMWNHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule featuring an acetamide linker connected to a chlorophenyl group and a phenyl-substituted oxazole ring. This structural class of compounds is of significant interest in antimicrobial and pharmaceutical research. Compounds with similar structural motifs, particularly those containing the chlorophenyl-acetamide pharmacophore, have been investigated as potential inhibitors of pantothenate synthetase (PanC), a crucial enzyme for the growth and survival of pathogens like Mycobacterium tuberculosis and Staphylococcus aureus . As PanC is absent in mammals, it represents a promising target for the development of novel anti-infective agents . Furthermore, structurally related acetamide derivatives have demonstrated potent bioactivity in other therapeutic areas, such as exhibiting a strong inhibitory effect on osteoclastogenesis, which is relevant for researching bone resorption diseases like osteoporosis . Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry programs, for probing biological mechanisms, or as a candidate for high-throughput screening campaigns. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCUUMDLCMWNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Oxazole Ring Formation

The oxazole ring is synthesized through condensation reactions, which are critical for establishing the heterocyclic core. For example:

  • Reagents : Carbonyl compounds (e.g., α-haloketones) and amides amidines.

  • Conditions : Acidic or basic catalysis, depending on the specific reagents .

Substitution Reactions

The compound undergoes nucleophilic or electrophilic substitution to introduce substituents:

  • Electrophilic substitution : The 4-chlorophenyl group may participate in reactions catalyzed by Lewis acids (e.g., FeCl₃), enabling functionalization.

  • Nucleophilic substitution : The oxazole ring or acetamide group can undergo reactions with nucleophiles, facilitated by bases like NaOH.

Functional Group Reactivity

Reagents and Conditions

Reaction TypeReagents/ConditionsKey ProductsReference
Oxazole ring formationCondensation with carbonyl compoundsOxazole ring
Substitution (electrophilic)Lewis acids (e.g., FeCl₃)Chlorophenyl-substituted derivatives
Substitution (nucleophilic)NaOH, DMF, refluxFunctionalized oxazole derivatives

Major Products

  • Oxazole derivatives : Substituted oxazoles formed via condensation and substitution .

  • Functionalized acetamides : Products from nucleophilic or electrophilic substitution on the acetamide group.

Research Findings

  • Synthesis optimization : Reflux conditions in solvents like toluene or DMF are critical for achieving high yields .

  • Biological implications : While this compound’s specific biological activity is not detailed in the reviewed sources, oxazole derivatives are known for antimicrobial and anticancer properties .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. Research indicates that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-chlorobenzoyl chloride with 5-phenyl-1,2-oxazole in the presence of a base such as triethylamine to yield the desired acetamide derivative .

Table 1: Synthetic Pathways for this compound

StepReagent/ConditionProduct
14-chlorobenzoyl chloride + Base (e.g., triethylamine)Intermediate
2Reaction with 5-phenyl-1,2-oxazoleThis compound

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have shown that this compound exhibits promising results against various biological targets. For example, it has been tested against several cancer cell lines (e.g., MCF7 breast cancer cells), where it demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

3.2 In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will help determine optimal dosing regimens and identify potential side effects associated with long-term use.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocyclic Core Key Substituents Reported Activity Reference
This compound (Target) C₁₇H₁₃ClN₂O₂ 312.75 1,2-oxazole 5-phenyl, 4-chlorophenyl acetamide Not explicitly reported -
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent compound) C₁₆H₁₄ClN₂O₂S 349.81 Benzothiazole Ethoxy, 4-chlorophenyl acetamide Agrochemical patent (unspecified use)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 1,2,4-oxadiazolidinone 4-chlorophenyl, 5-methylisoxazole acetamide Not reported
WH7 (Synthetic auxin agonist) C₁₂H₁₂ClN₄O₂ 294.70 1,2,4-triazole 4-chloro-2-methylphenoxy acetamide Plant growth regulation (auxin mimicry)
2-[[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₃H₉ClF₃N₅O₂S 398.76 Triazolo[4,3-a]pyridine Trifluoromethyl, 5-methylisoxazole acetamide Not reported

Key Observations:

Structural Variations in Heterocyclic Cores: The target compound’s 1,2-oxazole core differs from analogs with benzothiazole (), oxadiazolidinone (), or triazolo-pyridine () systems. These variations influence electronic properties, solubility, and binding interactions.

Substituent Effects :

  • The 5-phenyl group on the oxazole in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., 5-methylisoxazole in ). This may improve membrane permeability but reduce aqueous solubility.
  • The trifluoromethyl group in introduces strong electronegativity and metabolic stability, a feature absent in the target compound.

Biological Activity: Insecticidal activity is reported for pyridine-containing acetamides (), but the target compound’s oxazole core may interact differently with biological targets. Auxin agonists like WH7 () utilize phenoxy-acetamide motifs for plant hormone mimicry, whereas the target’s phenyloxazole group lacks direct evidence of auxin-like activity.

Physicochemical and Functional Implications

  • Molecular Weight and Solubility: The target compound (312.75 g/mol) is smaller than the oxadiazolidinone analog (350.76 g/mol, ), suggesting better bioavailability. However, its phenyl group may reduce solubility compared to methyl-substituted analogs.
  • Electronic Effects :
    The oxazole’s electron-rich aromatic system contrasts with the electron-deficient benzothiazole (), affecting binding to enzymes or receptors.
  • Potential Applications: While pyridine-based acetamides show insecticidal activity (), the target compound’s oxazole core might be better suited for antifungal or antibacterial applications, though further testing is required.

Biological Activity

N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H12_{12}ClN\O
  • Molecular Weight : 255.699 g/mol
  • CAS Number : 130966-62-0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound and related compounds. The findings indicate significant activity against various bacterial strains.

Study Findings

  • Antibacterial Testing :
    • The compound demonstrated effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
    • It showed moderate activity against Gram-negative bacteria like Escherichia coli and antifungal activity against Candida albicans .
  • Mechanism of Action :
    • The antibacterial efficacy is attributed to the lipophilicity of the halogenated phenyl ring, which enhances cell membrane penetration .
  • Minimum Inhibitory Concentration (MIC) :
    • MIC values for various strains were recorded, indicating a range of effectiveness:
      • S. aureus: 5.64 to 77.38 µM
      • E. coli: 8.33 to 23.15 µM
      • C. albicans: 16.69 to 78.23 µM .

Anticancer Potential

The compound's anticancer properties have also been explored through various studies.

Key Research Findings

  • Cell Line Studies :
    • This compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
    • The compound's ability to induce apoptosis in cancer cells was noted, with specific emphasis on its interaction with cellular pathways involved in cancer progression .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications on the oxazole ring can enhance biological activity, providing insights for further drug development .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC (µM)Remarks
AntibacterialStaphylococcus aureus5.64 - 77.38Effective against Gram-positive bacteria
AntibacterialEscherichia coli8.33 - 23.15Moderate effectiveness
AntifungalCandida albicans16.69 - 78.23Moderate antifungal activity
AnticancerVarious cancer cell linesVariesInduces apoptosis

Case Studies

  • Antimicrobial Screening :
    A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted that compounds with a chlorophenyl group showed the highest antimicrobial activity due to their structural attributes .
  • Anticancer Activity :
    Research focusing on the cytotoxic effects of oxazole derivatives revealed that modifications on the phenyl ring significantly influenced their anticancer efficacy, suggesting that this compound could be a lead compound for further exploration in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 5-phenyl-1,2-oxazol-3-amine with chloroacetyl chloride in the presence of triethylamine as a base. The reaction is refluxed in a solvent like dioxane or ethanol, followed by recrystallization (e.g., from pet-ether or ethanol-DMF mixtures) to isolate the product . For derivatives, acetic anhydride may be used to acetylate intermediate sulfonamides under reflux conditions .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, oxazole ring vibrations) .
  • NMR : Confirms proton environments (e.g., aromatic protons, methylene groups adjacent to the amide).
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for structure refinement .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is computational chemistry applied to study this compound’s electronic properties?

Density functional theory (DFT) with functionals like B3LYP and basis sets (e.g., 6-31G*) is used to:

  • Optimize molecular geometry.
  • Calculate HOMO-LUMO energies for reactivity prediction.
  • Analyze molecular electrostatic potential (MESP) for nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Discrepancies (e.g., bond lengths, torsion angles) may arise from crystal packing effects or approximations in computational models. To resolve these:

  • Validate crystallographic data using tools like checkCIF to identify outliers .
  • Compare DFT-optimized gas-phase structures with X-ray results, accounting for solvent or solid-state interactions .
  • Refine crystallographic models iteratively in SHELXL, adjusting thermal parameters and disorder modeling .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity .
  • Catalyst/base optimization : Triethylamine is critical for neutralizing HCl byproducts .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity .

Q. How are intermolecular interactions analyzed in crystallographic studies?

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) are quantified using:

  • Mercury software : Visualizes packing diagrams and hydrogen-bond networks.
  • Hirshfeld surface analysis : Maps close contacts (e.g., C–H⋯O, Cl⋯π) .
    For example, head-to-tail C–H⋯O interactions may stabilize crystal packing .

Q. What advanced techniques address low solubility in biological assays?

  • Co-crystallization : Co-formers like cyclodextrins improve aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) to the acetamide or oxazole moieties .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

Q. Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

PropertyMethod/Basis SetApplicationReference
Geometry OptimizationB3LYP/6-31G*Molecular structure refinement
HOMO-LUMO AnalysisCAM-B3LYP/cc-pVTZElectronic excitation modeling
MESP MappingM06-2X/6-311++G**Reactivity prediction

Q. Table 2. Common Crystallographic Refinement Metrics

ParameterIdeal RangeTool/SoftwareReference
R-factor< 0.05SHELXL
Bond length accuracy±0.01 ÅcheckCIF
Thermal displacement< 0.1 ŲOLEX2

Q. Notes

  • Prioritize peer-reviewed crystallographic (e.g., SHELX) and computational (e.g., DFT) methodologies.
  • For structural contradictions, cross-validate experimental and theoretical results using multi-technique approaches.

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